molecular formula C19H18FNO5S2 B2568550 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 896327-74-5

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2568550
CAS No.: 896327-74-5
M. Wt: 423.47
InChI Key: PAFFLNJBPYJUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by:

  • A 4-methylbenzenesulfonamide moiety, providing acidity and hydrogen-bonding capacity.
  • An ethyl chain substituted with 4-fluorobenzenesulfonyl (electron-withdrawing) and furan-2-yl (heterocyclic aromatic) groups.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S2/c1-14-4-8-17(9-5-14)28(24,25)21-13-19(18-3-2-12-26-18)27(22,23)16-10-6-15(20)7-11-16/h2-12,19,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFFLNJBPYJUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative under basic conditions to form the sulfonyl-furan intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl groups can be reduced to sulfides.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

The unique structure of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide suggests several potential applications in medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and sulfonamide groups can inhibit tumor growth by targeting specific cellular pathways.

Antimicrobial Properties

The presence of the sulfonamide group has been associated with antimicrobial activity. Compounds like this compound may demonstrate efficacy against various bacterial strains, making them candidates for further development as antibiotics.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, structural analogs have been studied for their ability to inhibit kinases and other enzymes linked to cancer progression.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of sulfonamide derivatives for their anticancer activity against various cell lines. The results indicated that compounds with similar moieties to this compound exhibited significant cytotoxic effects, particularly on breast cancer cells .

Case Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial properties of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with fluorinated aromatic groups showed enhanced activity, suggesting that this compound could be effective against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes and receptors, potentially inhibiting their activity. The furan and fluorobenzene moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

The compound’s unique substituents distinguish it from other sulfonamides. Key comparisons include:

Table 1: Structural Comparison with Analogous Sulfonamides
Compound Name Key Substituents Structural Implications Reference
Target Compound 4-Fluorobenzenesulfonyl, furan-2-yl Enhanced metabolic stability; π-π interactions via furan
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide Nitro, methoxybenzyl High reactivity (nitro); moderate lipophilicity (methoxy)
Ranitidine-related compounds Furan, dimethylamino, nitro H₂ antagonism; polar functional groups
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide Oxadiazole, 4-chlorobenzyl Antimicrobial potential; rigid scaffold
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide Fluorophenyl, pyrimidine Kinase inhibition; steric bulk
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 4-fluorobenzenesulfonyl group in the target compound contrasts with EDGs (e.g., methoxy in ) or strong EWGs (e.g., nitro in ). This may reduce electron density, enhancing stability and altering binding kinetics.
  • Heterocycles: The furan-2-yl group (target) shares aromaticity with ranitidine’s furan () but lacks ranitidine’s dimethylamino substituent, which is critical for H₂ receptor binding.
  • Spiro and Rigid Systems: Compounds like N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide () exhibit conformational rigidity, whereas the target compound’s ethyl chain may offer flexibility.

Hypothetical Pharmacological Profiles

While direct data are absent, inferences from structural analogs include:

  • Antimicrobial Activity: Oxadiazole-containing sulfonamides () show antimicrobial effects; the target’s furan may similarly disrupt microbial enzymes.
  • Metabolic Stability: Fluorine substitution (target and ) often blocks oxidative metabolism, prolonging half-life.
  • Receptor Binding: Ranitidine’s furan and sulfonamide groups () target histamine receptors; the target compound may interact with analogous pathways.

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.

  • Molecular Formula : C23H23FN2O6S
  • Molecular Weight : 474.5 g/mol
  • CAS Number : 896312-02-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorobenzenesulfonyl Intermediate : Sulfonylation of 4-fluorobenzene using sulfonyl chloride under basic conditions.
  • Coupling with Furan-2-YL Ethylamine : The intermediate is reacted with furan-2-yl ethylamine in the presence of a coupling agent like EDCI.
  • Finalization : The compound is completed by reacting the intermediate with 4-methylbenzene-1-sulfonamide under controlled conditions to ensure proper linkage formation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonyl and furan moieties are believed to play significant roles in binding to these targets, modulating their activity, and potentially disrupting pathogen metabolism or cancer cell proliferation .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties due to their structural similarity to p-aminobenzoic acid (PABA), which is crucial for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the synthesis of folate, thereby exerting bacteriostatic effects. Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Table 1: Antibacterial activity of sulfonamide compounds against various bacterial strains .

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)20

Table 2: Cytotoxicity data for sulfonamide derivatives against different cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of novel sulfonamides against multi-drug resistant strains. The compound demonstrated superior efficacy compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
  • Anticancer Potential : Another investigation focused on the effects of similar sulfonamide compounds on apoptosis in cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce programmed cell death through caspase activation pathways.

Q & A

Q. What synthetic strategies are recommended for preparing N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide?

  • Methodology :
    • Sulfonamide Coupling : Use a two-step protocol involving sulfonyl chloride intermediates. First, react 4-fluorobenzenesulfonyl chloride with a furan-containing amine precursor (e.g., 2-(furan-2-yl)ethylamine) under basic conditions (e.g., NaHCO₃ in THF) to form the fluorobenzenesulfonamide intermediate.
    • Secondary Sulfonylation : Introduce the 4-methylbenzenesulfonyl group via nucleophilic substitution, using 4-methylbenzenesulfonyl chloride and a catalyst like DMAP. Purify via silica gel chromatography (hexane/EtOAc gradient) .
    • Crystallization : Optimize crystallization using n-hexane/chloroform mixtures to obtain single crystals for structural validation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Key Techniques :
    • ¹H/¹³C NMR : Identify characteristic signals:
  • Furan protons at δ 6.2–7.4 ppm (multiplet).
  • Fluorobenzenesulfonyl group: para-fluorine coupling (J = 8–9 Hz) and aromatic protons at δ 7.5–8.1 ppm.
  • Methyl group on the benzene ring at δ 2.4 ppm (singlet) .
    • FT-IR : Confirm sulfonamide bonds (S=O stretching at 1150–1350 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
    • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~500–520 Da) .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

  • Protocol :
    • Solvent System : Use n-hexane/chloroform (3:1 v/v) for slow evaporation at 4°C.
    • Temperature Control : Maintain 291 K during crystallization to minimize thermal disorder .
    • Hydrogen Bonding : Weak C–H⋯O interactions stabilize the crystal lattice, enabling 3D network formation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?

  • Approach :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gap, dipole moment) and correlate with reactivity .
    • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase IX). Focus on sulfonamide binding to zinc ions in the active site .
    • SAR Analysis : Compare with analogs (e.g., 4-chloro derivatives) to evaluate substituent effects on inhibitory potency .

Q. What experimental evidence exists for contradictory biological activity data in sulfonamide derivatives?

  • Case Study :
    • Fluorescence Quenching : In spectrofluorometric studies, electron-withdrawing groups (e.g., -SO₂-) may reduce fluorescence intensity, conflicting with predicted bioactivity. Adjust assay pH to 7.4 to stabilize sulfonamide ionization .
    • Enzyme Inhibition : Discrepancies in IC₅₀ values may arise from crystal packing effects (e.g., steric hindrance in X-ray structures). Validate via solution-phase assays (e.g., UV-Vis enzyme kinetics) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Design Principles :
    • Substituent Variation : Replace the 4-fluorobenzenesulfonyl group with 4-nitro or 4-chloro analogs to modulate electron density and binding affinity .
    • Furan Modification : Introduce methyl or bromo substituents to the furan ring to enhance hydrophobic interactions with target proteins .
    • Stereochemical Control : Synthesize enantiomers (if chiral centers exist) and compare activity via chiral HPLC separation .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • Solutions :
    • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect sulfonic acid byproducts (retention time ~8.2 min).
    • Limit of Detection : Achieve ≤0.1% impurity detection via high-sensitivity ESI-MS in negative ion mode .
    • Reference Standards : Cross-validate with USP/EP-certified sulfonamide standards for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.